Methyl 2-ethoxypyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-ethoxypyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-6-7(4-5-10-8)9(11)12-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVWNVGVMJURCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxypyridine-4-carboxylate typically involves the esterification of 2-ethoxypyridine-4-carboxylic acid. One common method is the reaction of 2-ethoxypyridine-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxypyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethoxy group or the ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 2-ethoxypyridine-4-carboxylate has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, suggesting that this compound may also possess similar efficacy. The mechanism of action likely involves interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell death.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against several cancer cell lines, showing promising cytotoxic effects. For instance, derivatives of pyridine compounds have demonstrated inhibitory effects on cancer cell proliferation, indicating that this compound could be a valuable candidate for further development in cancer therapeutics .
Neuropharmacology
The compound's structural characteristics may allow it to interact with neurotransmitter systems, potentially influencing pathways related to mood and cognition. Preliminary studies suggest that modifications of pyridine derivatives can affect serotonin and dopamine receptors, which are critical in treating neuropsychiatric disorders .
Agrochemical Applications
Pesticide Development
this compound is being explored for its potential use in developing new agrochemicals. Its ability to inhibit specific enzymes found in pests makes it a candidate for formulating novel pesticides. The unique structure may enhance selectivity and reduce toxicity to non-target organisms, addressing environmental concerns associated with traditional pesticides.
Herbicide Efficacy
In addition to its pesticidal properties, this compound may also be effective as a herbicide. Research into similar pyridine derivatives has shown that they can disrupt plant growth by inhibiting key metabolic pathways. This suggests that this compound could be further investigated for its herbicidal properties, providing an alternative to existing herbicides .
Synthesis and Characterization
The synthesis of this compound typically involves the esterification of the corresponding pyridine carboxylic acid with ethanol in the presence of an acid catalyst. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-ethoxypyridine-4-carboxylate involves its interaction with specific molecular targets. The ethoxy and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Ethoxy vs.
- Halogen vs. Alkoxy Substituents : The chlorine atom in Ethyl 5-chloro-4-methoxypyridine-2-carboxylate introduces electronegativity, which may increase reactivity in nucleophilic substitution reactions compared to the ethoxy group in the target compound.
Biological Activity
Methyl 2-ethoxypyridine-4-carboxylate is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H11NO3
- Molecular Weight : 181.19 g/mol
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can modulate biochemical pathways related to inflammation and cancer progression.
- Receptor Modulation : It may also act on receptor sites, influencing cellular responses and signaling pathways .
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antibacterial properties against both gram-positive and gram-negative bacteria, making it a candidate for antibiotic development .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial effects. In vitro studies have reported:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 0.013 µM against Escherichia coli, comparable to standard antibiotics like amoxicillin (MIC = 0.01 µM) .
- Zone of Inhibition : The compound exhibited substantial zones of inhibition against several bacterial strains, indicating strong antibacterial properties.
Anticancer Properties
Research has highlighted the anticancer potential of this compound:
- Cytotoxicity : The compound displayed cytotoxic activity against various human cancer cell lines, including colorectal carcinoma (HT29), with an IC50 value lower than that of Doxorubicin, a commonly used chemotherapeutic agent .
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the modulation of specific signaling pathways .
Case Studies
-
Study on Antiviral Activity :
A study explored the use of methyl 2-ethoxypyridine derivatives as potential HIV entry inhibitors. The compounds demonstrated selective down-modulation of CD4 protein on human cells, indicating their potential as therapeutic agents in HIV treatment . -
Antibacterial Efficacy :
In a comparative study, methyl 2-ethoxypyridine derivatives were tested against a panel of microorganisms. The results indicated that certain derivatives exhibited superior antibacterial properties compared to standard treatments, suggesting their utility in developing new antibiotics .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µM) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | 0.013 | 2.243 |
| Doxorubicin | Anticancer | N/A | 3.964 |
| Amoxicillin | Antimicrobial | 0.01 | N/A |
Q & A
Q. What are the recommended synthetic routes for Methyl 2-ethoxypyridine-4-carboxylate?
Methodological Answer : Synthesis typically involves condensation reactions using pyridine derivatives. For example, analogous compounds (e.g., ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylate) are synthesized via Biginelli reactions or nucleophilic substitution. Key steps include:
- Esterification : Reacting pyridine-4-carboxylic acid derivatives with methanol under acidic catalysis.
- Ethoxy Group Introduction : Using 2-ethoxy precursors or alkylation agents (e.g., iodoethane) under basic conditions (K₂CO₃/DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥98% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group at C2, methyl ester at C4). Key signals include δ ~1.4 ppm (ethoxy CH₃) and δ ~3.9 ppm (ester OCH₃) .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peaks) and detect fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation using SHELXL for refinement and ORTEP-3 for visualization .
Q. What safety protocols are essential for handling this compound?
Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators due to unknown chronic toxicity .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
- Waste Disposal : Collect organic waste in sealed containers for incineration by licensed facilities .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) single-crystal diffraction data.
- Software Tools : SHELXL for structure refinement (incorporating anisotropic displacement parameters) and WinGX for data integration .
- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring planarity deviations in the pyridine moiety .
- Validation : Check for R-factor convergence (<5%) and ADPs using checkCIF .
Q. How to address contradictions in spectroscopic data between synthesis batches?
Methodological Answer :
- Batch Comparison : Perform HPLC-MS to identify impurities (e.g., unreacted precursors or byproducts) .
- Reaction Optimization : Adjust stoichiometry (e.g., excess ethoxy reagent) or catalyst (e.g., Pd/C for coupling reactions) to improve reproducibility .
- Crystallographic Cross-Validation : Compare X-ray structures across batches to rule out polymorphic variations .
Q. What strategies can assess the compound’s potential biological activity without prior toxicity data?
Methodological Answer :
- In Silico Modeling : Use QSAR models to predict binding affinity (e.g., docking studies with target proteins like kinases) .
- High-Throughput Screening : Test against cellular assays (e.g., cytotoxicity in cancer cell lines) with positive/negative controls .
- Metabolic Stability : Evaluate microsomal half-life (e.g., human liver microsomes) to infer pharmacokinetic properties .
Q. How to evaluate ecological impact given limited ecotoxicity data?
Methodological Answer :
- Read-Across Analysis : Use data from structurally similar compounds (e.g., methyl pyridinecarboxylates) to estimate biodegradation and bioaccumulation .
- Microcosm Studies : Test soil mobility and microbial degradation in controlled lab environments .
- Computational Tools : Apply EPI Suite to predict persistence (PBT/vPvB scores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

